

# Introduction: A Scaffold of Pharmaceutical Interest

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## Compound of Interest

Compound Name: **1-(2-Furoyl)piperidin-4-amine**

Cat. No.: **B2666891**

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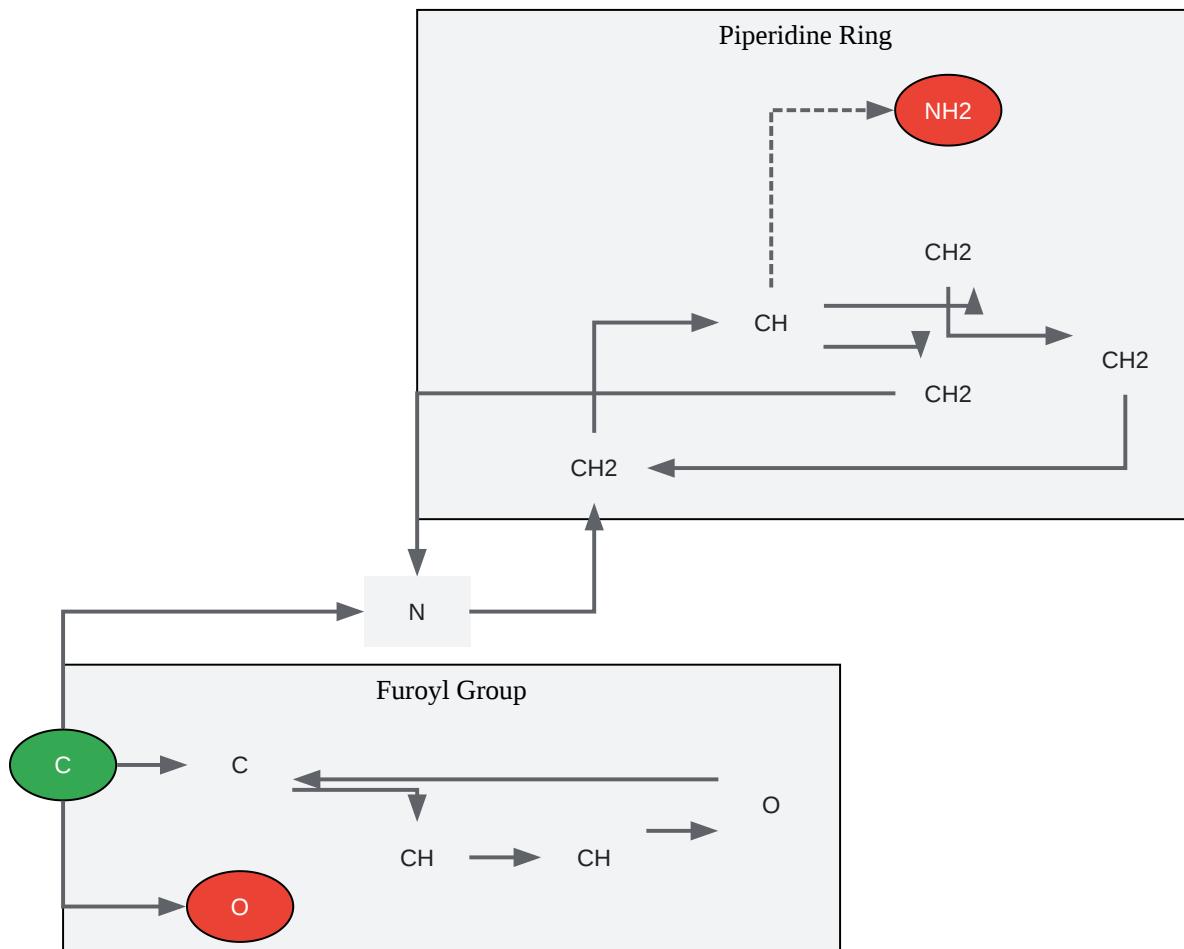
**1-(2-Furoyl)piperidin-4-amine**, identified by CAS Number 886497-79-6, is a bifunctional organic molecule that merges two key pharmacophoric motifs: the piperidine ring and the furoyl group.<sup>[1]</sup> Piperidine and its derivatives are among the most prevalent heterocyclic scaffolds found in pharmaceuticals and natural alkaloids, valued for their ability to impart favorable pharmacokinetic properties such as aqueous solubility and metabolic stability.<sup>[2][3]</sup> The molecule is structurally defined as a piperidin-4-amine acylated at the nitrogen atom with a furan-2-carbonyl (furoyl) group.<sup>[1]</sup> This unique combination of a rigid, aromatic furan ring, a flexible saturated piperidine core, and a reactive primary amine presents a versatile platform for library synthesis and lead optimization in drug discovery programs.

## Chemical Identity and Physicochemical Properties

The fundamental identity of a compound is the bedrock of its application. The structural and key physicochemical properties of **1-(2-Furoyl)piperidin-4-amine** are summarized below. It is crucial to note that while some properties are experimentally determined, many available in public databases are computationally derived.

## Chemical Structure

The IUPAC name for this compound is (4-aminopiperidin-1-yl)(furan-2-yl)methanone.<sup>[1]</sup> Its structure features a tertiary carboxamide linking the furan and piperidine rings, with a primary amine substituent at the 4-position of the piperidine ring.



Caption: 2D Chemical Structure of **1-(2-Furoyl)piperidin-4-amine**.

## Physicochemical Data

The properties listed below are essential for predicting the compound's behavior in biological systems and for designing experimental protocols, including formulation and analytical method development.

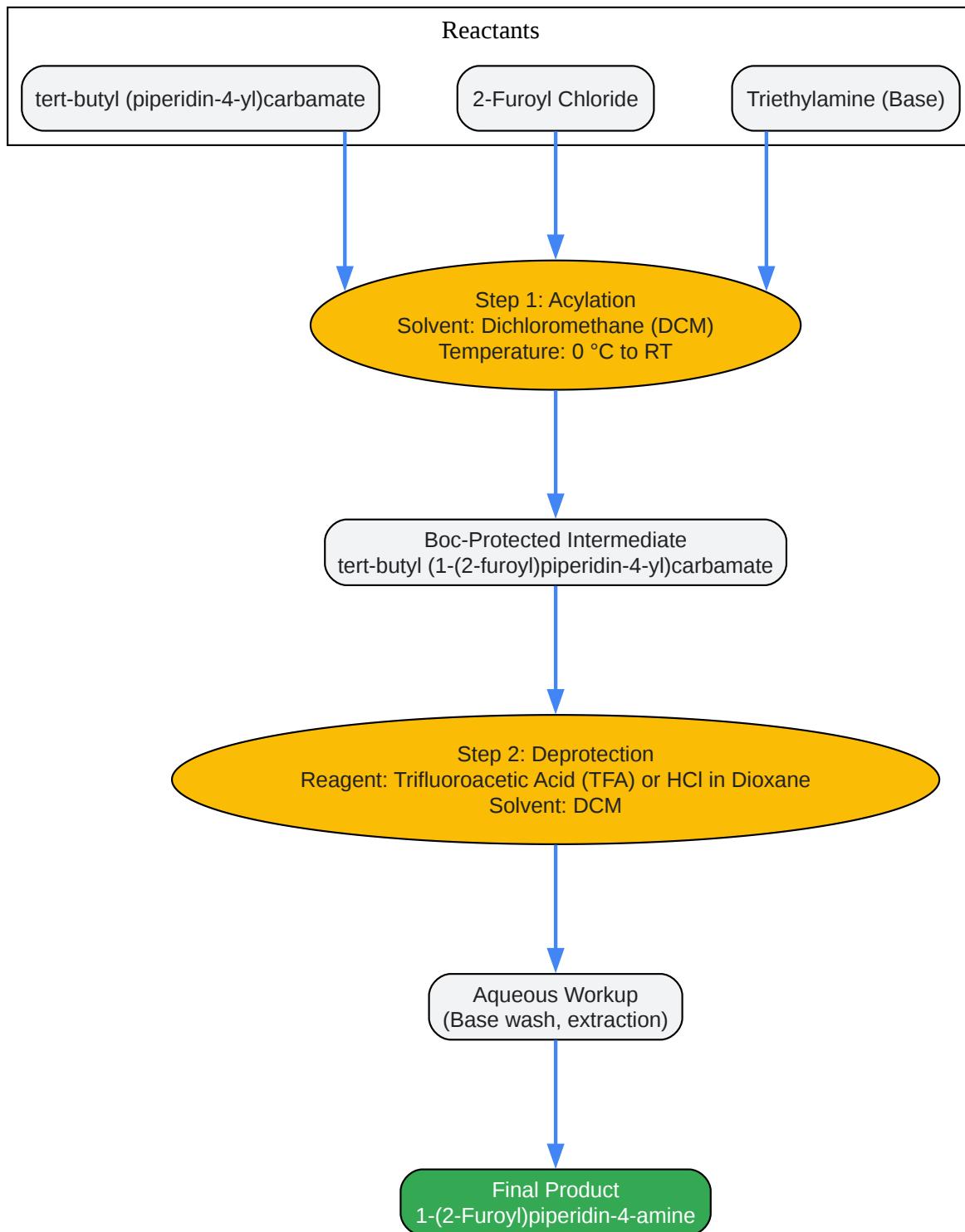
Property	Value	Source
CAS Number	886497-79-6	PubChem[1]
Molecular Formula	C <sub>10</sub> H <sub>14</sub> N <sub>2</sub> O <sub>2</sub>	PubChem[1]
Molecular Weight	194.23 g/mol	PubChem[1]
Monoisotopic Mass	194.105527694 Da	PubChem[1]
Appearance	Solid (predicted)	---
Melting Point	100–103 °C	Cayman Chemical (for a similar product)[4]
XLogP3	0.4	PubChem (Computed)[1]
Hydrogen Bond Donors	1 (from -NH <sub>2</sub> )	PubChem (Computed)[1]
Hydrogen Bond Acceptors	3 (from C=O, furan O, piperidine N)	PubChem (Computed)[1]
Rotatable Bond Count	1	PubChem (Computed)[1]

## Synthesis and Reactivity

An understanding of a molecule's synthesis is fundamental to its practical application. While specific peer-reviewed syntheses for this exact compound are not widely published, a logical and robust synthetic route can be designed based on established chemical principles for amide bond formation.

## Proposed Synthetic Workflow

The most direct approach is the acylation of 4-aminopiperidine with a 2-furoyl derivative. A common and effective method involves the reaction of a commercially available piperidine precursor with 2-furoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.



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Caption: Proposed two-step synthesis of **1-(2-Furoyl)piperidin-4-amine**.

## Experimental Protocol (Exemplary)

This protocol is based on standard procedures for N-acylation and Boc-deprotection. The causality behind using a protected amine (tert-butyl (piperidin-4-yl)carbamate) is to prevent side reactions, such as di-acylation or polymerization, ensuring selective acylation at the more nucleophilic secondary amine of the piperidine ring.

### Step 1: Synthesis of tert-butyl (1-(2-furoyl)piperidin-4-yl)carbamate

- Dissolve tert-butyl (piperidin-4-yl)carbamate (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.
- Cool the stirred solution to 0 °C using an ice bath.
- Add a solution of 2-furoyl chloride (1.1 eq) in anhydrous DCM dropwise over 15 minutes. The choice of dropwise addition at low temperature is to control the exothermic reaction.
- Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO<sub>3</sub> solution, and brine.
- Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure to yield the crude Boc-protected intermediate, which can be purified by column chromatography if necessary.

### Step 2: Synthesis of **1-(2-Furoyl)piperidin-4-amine**

- Dissolve the crude intermediate from Step 1 in DCM.
- Add an excess of trifluoroacetic acid (TFA, ~10 eq) or a saturated solution of HCl in 1,4-dioxane. These strong acids are required to efficiently cleave the acid-labile Boc protecting group.
- Stir the mixture at room temperature for 2-4 hours until TLC indicates complete consumption of the starting material.

- Concentrate the reaction mixture under reduced pressure to remove excess acid and solvent.
- Re-dissolve the residue in DCM and wash with a saturated  $\text{NaHCO}_3$  or a mild  $\text{NaOH}$  solution until the aqueous layer is basic ( $\text{pH} > 9$ ) to deprotonate the amine salt.
- Extract the aqueous layer multiple times with DCM. Combine the organic layers, dry over  $\text{Na}_2\text{SO}_4$ , filter, and evaporate the solvent to yield **1-(2-Furoyl)piperidin-4-amine**.

## Spectroscopic Characterization (Predicted)

While public databases lack specific experimental spectra for this compound, its structure allows for the prediction of key spectroscopic features, which are invaluable for characterization during synthesis.

- $^1\text{H}$  NMR: Expected signals would include three distinct peaks for the furan ring protons (in the aromatic region,  $\sim 6.5\text{-}7.6$  ppm), complex multiplets for the piperidine ring protons ( $\sim 1.5\text{-}4.0$  ppm), and a broad singlet for the  $-\text{NH}_2$  protons which may exchange with  $\text{D}_2\text{O}$ .
- $^{13}\text{C}$  NMR: Key signals would include the amide carbonyl carbon ( $\sim 160\text{-}170$  ppm), carbons of the furan ring ( $\sim 110\text{-}150$  ppm), and the aliphatic carbons of the piperidine ring ( $\sim 30\text{-}50$  ppm).
- IR Spectroscopy: A strong absorption band corresponding to the amide carbonyl ( $\text{C}=\text{O}$ ) stretch is expected around  $1630\text{-}1660\text{ cm}^{-1}$ . N-H stretching vibrations for the primary amine should appear as one or two bands in the  $3300\text{-}3500\text{ cm}^{-1}$  region.
- Mass Spectrometry: The ESI-MS spectrum in positive mode would show a prominent peak for the protonated molecule  $[\text{M}+\text{H}]^+$  at  $\text{m/z} \approx 195.11$ .

## Applications in Drug Discovery and Medicinal Chemistry

The structural features of **1-(2-Furoyl)piperidin-4-amine** make it a valuable building block for creating libraries of compounds for high-throughput screening. The primary amine at the 4-position serves as a crucial synthetic handle for introducing diversity. It can be readily derivatized via reactions such as:

- Reductive amination
- Amide or sulfonamide bond formation
- Urea or thiourea formation
- Alkylation

This allows for the systematic exploration of the chemical space around the piperidine core to optimize ligand-target interactions. The furoyl moiety provides a rigid, polar group that can engage in hydrogen bonding and  $\pi$ -stacking interactions within a protein binding pocket. Piperidine-containing compounds have been successfully developed for a wide range of therapeutic targets, including GPCRs, ion channels, and enzymes, treating conditions from psychiatric disorders to infectious diseases.<sup>[3]</sup> For instance, related 4-aminopiperidine structures have been explored as novel antifungal agents and as histamine H3 receptor inverse agonists for cognitive enhancement.<sup>[5][6]</sup>

## Safety and Handling

No specific material safety data sheet (MSDS) is available for **1-(2-Furoyl)piperidin-4-amine**. However, based on analogous structures like 4-aminopiperidine and other amine-containing heterocyclic compounds, standard laboratory precautions should be strictly followed.<sup>[7]</sup>

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.<sup>[8]</sup>
- Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.<sup>[9]</sup> Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.<sup>[4]</sup>
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.<sup>[4]</sup>
- Toxicity: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin.

This guide provides a foundational understanding of **1-(2-Furoyl)piperidin-4-amine**, grounded in established chemical principles and data from authoritative sources. It is intended to empower researchers to leverage this versatile chemical scaffold in their pursuit of novel scientific discoveries.

## References

- PubChem. (n.d.). **1-(2-Furoyl)piperidin-4-amine**. National Center for Biotechnology Information.
- PubChem. (n.d.). 1-(2-Furoyl)piperazine. National Center for Biotechnology Information.
- Fisher Scientific. (2018). Safety Data Sheet: Piperazine.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Applications of 1-(2-Furoyl)piperazine (CAS 40172-95-0).
- Gökmen, Z., et al. (2018). Synthesis and spectral properties of new piperazine derivatives and a structural study.
- The Royal Society of Chemistry. (n.d.). Supporting Information: Iridium/Graphene Nanostructured Catalyst for the N-Alkylation of Amines.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Applications of 1-(2-Furoyl)piperazine.
- ChemBK. (2024). 1-(2-FURANYLCARBONYL)-PIPERAZINE.
- Google Patents. (n.d.). DD153371A1 - PROCESS FOR PREPARING PURE 1-(2-FUROYL) PIPERAZINE HYDROCHLORIDE.
- ResearchGate. (n.d.).  $^1\text{H}$ -NMR spectrum of N-(4-ethylphenyl)-4-[(4-(2-furoyl)-1-piperazinyl)methyl]benzamide (5b).
- PrepChem.com. (n.d.). Synthesis of N-(2-Furoyl)piperazine.
- Kozikowski, A. P., et al. (2021).
- Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 188.
- PharmaCompass.com. (n.d.). 1-(2-Furoyl)piperazine | Drug Information, Uses, Side Effects.
- ResearchGate. (2025). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
- Witschel, M., et al. (2019). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 24(19), 3548.
- PubMed. (n.d.). Discovery of (1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-diaza-bicyclo[4.1.0]hept-4-en-2-one (R,S-4a): histamine H(3) receptor inverse agonist demonstrating potent cognitive enhancing properties.
- SpectraBase. (n.d.). N,N-(4-Fluorophenyl)phenethyl-1-(2-phenylethyl)piperidin-4-amine.

- Baruch S. Blumberg Institute. (2025). A Synopsis of the Applications of Prodrugs in Drug Discovery & Development.
- PubChem. (n.d.). 4-Piperidinamine. National Center for Biotechnology Information.
- PubChem. (n.d.). 1-(2-Phenylethyl)piperidin-4-amine. National Center for Biotechnology Information.

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## Sources

- 1. 1-(2-Furoyl)piperidin-4-amine | C10H14N2O2 | CID 4778220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymancell.com [cdn.caymancell.com]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of (1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-diaza-bicyclo[4.1.0]hept-4-en-2-one (R,S-4a): histamine H(3) receptor inverse agonist demonstrating potent cognitive enhancing and wake promoting activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Piperidinamine | C5H12N2 | CID 424361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
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